

# A Technical Guide to the FTIR and Mass Spectrometry of Allyloxy Propanol

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## Compound of Interest

Compound Name: Allyloxy propanol

Cat. No.: B3427768

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This technical guide provides an in-depth analysis of 3-allyloxy-1,2-propanediol, a common isomer of **allyloxy propanol**, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document outlines the spectral data, experimental protocols, and key interpretive workflows to aid in the identification and characterization of this compound.

## Spectroscopic Data Analysis

The following sections present the quantitative data derived from FTIR and mass spectrometry analyses of 3-allyloxy-1,2-propanediol.

### Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 3-allyloxy-1,2-propanediol is characterized by the presence of hydroxyl, ether, and alkene functional groups. The principal absorption bands are summarized in the table below. The presence of a broad O-H stretching band is a key feature of alcohols, while the C-O stretching vibrations are indicative of both the alcohol and ether moieties.<sup>[1][2]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400 (broad)	O-H	Stretching
~3080	=C-H	Stretching
~2920	C-H (sp <sup>3</sup> )	Asymmetric Stretching
~2860	C-H (sp <sup>3</sup> )	Symmetric Stretching
~1645	C=C	Stretching
~1450	C-H	Bending
~1100	C-O (Ether)	Stretching
~1050	C-O (Alcohol)	Stretching

## Mass Spectrometry Data

The electron ionization mass spectrum of 3-allyloxy-1,2-propanediol is presented below. The fragmentation pattern is consistent with the structure of a glycerol ether.[3][4] The molecular ion peak is often weak or absent in the mass spectra of alcohols.[5] The fragmentation of 3-allyloxy-1,2-propanediol is characterized by alpha-cleavage and the loss of neutral molecules. [3][4]

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
57	85	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
75	40	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> or [M - 57] <sup>+</sup>
101	15	[M - CH <sub>2</sub> OH] <sup>+</sup> or [M - 31] <sup>+</sup>
132	<5	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of FTIR and mass spectra for a liquid sample such as **allyloxy propanol**.

## FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences.
- **Sample Application:** Place a small drop of the neat liquid **allyloxy propanol** sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
- **Data Processing:** The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

## Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Preparation:** Prepare a dilute solution of the **allyloxy propanol** sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be approximately 1 µg/µL.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Sample Introduction:** Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for sample analysis and the fragmentation pathway of **allyloxy propanol**.

Caption: Experimental workflow for the identification of **allyloxy propanol**.

Caption: Proposed mass spectrometry fragmentation pathway for **allyloxy propanol**.

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